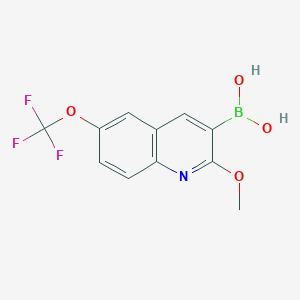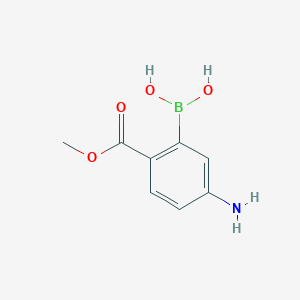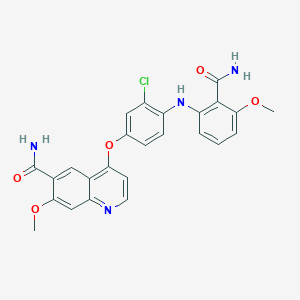
(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid is an organic compound that features a boronic acid functional group attached to a quinoline ring. This compound is notable for its unique structure, which includes both methoxy and trifluoromethoxy substituents on the quinoline ring. The presence of these groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or trifluoromethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid has diverse applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is valuable in materials science for the development of advanced materials with specific properties, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of (2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The quinoline ring can interact with various biological targets, influencing pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Trifluoromethoxyquinoline-5-boronic acid: Similar structure but with different substitution pattern on the quinoline ring.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring, showing different pharmacological properties.
Uniqueness
(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H9BF3NO4 |
|---|---|
Poids moléculaire |
287.00 g/mol |
Nom IUPAC |
[2-methoxy-6-(trifluoromethoxy)quinolin-3-yl]boronic acid |
InChI |
InChI=1S/C11H9BF3NO4/c1-19-10-8(12(17)18)5-6-4-7(20-11(13,14)15)2-3-9(6)16-10/h2-5,17-18H,1H3 |
Clé InChI |
CAIJIFKQLSSAMS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)




![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)

![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)
![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)


![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)


